![molecular formula C18H13NO3 B10778857 1H-Benzo[a]carbazole-1,4(11H)-dione, 8-methoxy-11-methyl-](/img/structure/B10778857.png)
1H-Benzo[a]carbazole-1,4(11H)-dione, 8-methoxy-11-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC641396 is a chemical compound known for its potent inhibitory effects on protein arginine methyltransferase 9 (PRMT9). This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in the treatment of acute myeloid leukemia .
Preparation Methods
The synthesis of NSC641396 involves multiple steps, including the preparation of intermediate compounds and the final coupling reaction. The specific synthetic routes and reaction conditions are detailed in various research publications. Industrial production methods for NSC641396 are not widely documented, but laboratory-scale synthesis typically involves the use of standard organic synthesis techniques .
Chemical Reactions Analysis
NSC641396 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
NSC641396 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of PRMT9 and its effects on various biochemical pathways.
Biology: NSC641396 is used to investigate the role of PRMT9 in cellular processes such as RNA translation and protein biosynthesis.
Medicine: The compound has shown potential in the treatment of acute myeloid leukemia by inhibiting the activity of PRMT9, which is involved in the maintenance of leukemia stem cells.
Mechanism of Action
NSC641396 exerts its effects by inhibiting the enzymatic activity of PRMT9. This inhibition leads to decreased methylation of specific protein substrates, such as polyadenylate-binding protein 1 (PABP1). The reduction in PABP1 methylation affects RNA translation and protein biosynthesis, ultimately leading to decreased levels of short-lived proteins that are crucial for the survival of leukemia stem cells .
Comparison with Similar Compounds
NSC641396 is unique in its potent inhibitory effects on PRMT9. Similar compounds include other PRMT inhibitors, such as:
NSC73735: This compound also targets PRMT9 but has different molecular interactions and potency levels.
Properties
Molecular Formula |
C18H13NO3 |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
8-methoxy-11-methylbenzo[a]carbazole-1,4-dione |
InChI |
InChI=1S/C18H13NO3/c1-19-14-6-3-10(22-2)9-13(14)11-4-5-12-15(20)7-8-16(21)17(12)18(11)19/h3-9H,1-2H3 |
InChI Key |
NJELFFLROCNKMT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C4=C(C=C3)C(=O)C=CC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


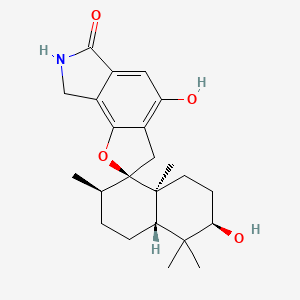
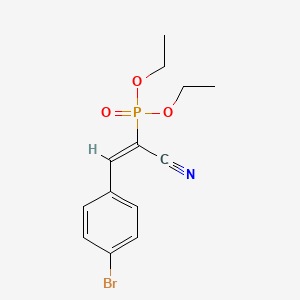
![[1-(4-Chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea](/img/structure/B10778796.png)
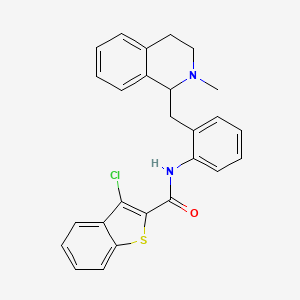
![5-methoxy-2-thia-4,9,11,18-tetrazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene](/img/structure/B10778807.png)
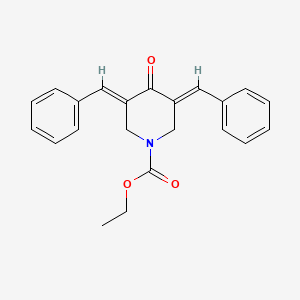
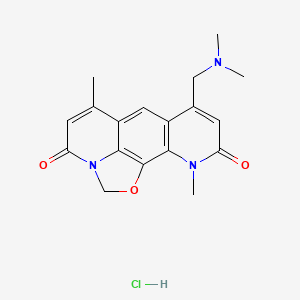

![Benzonitrile,4-[[5-methoxy-2-(methylthio)-4-pyrimidinyl]amino]-](/img/structure/B10778841.png)
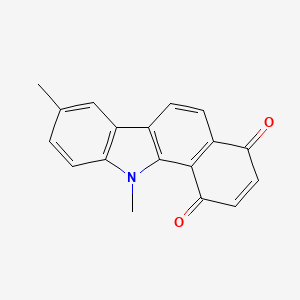
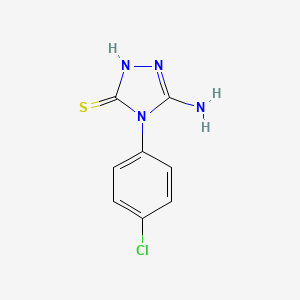
![5,12-Naphthacenedione,10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-8-[(1S)-1,2-dihydroxyethyl]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-,(8S,10S)-](/img/structure/B10778872.png)
![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B10778875.png)

